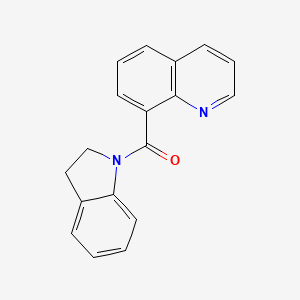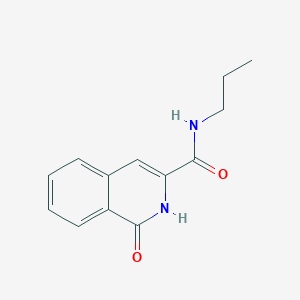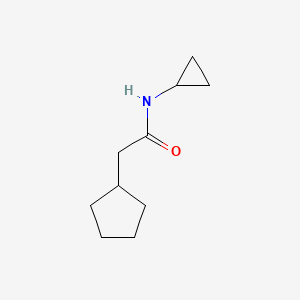
1-(3-Quinazolin-4-yloxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Quinazolin-4-yloxyphenyl)ethanone, also known as QPE, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. QPE has been synthesized using different methods, and its synthesis method plays a crucial role in its properties and applications.
科学的研究の応用
1-(3-Quinazolin-4-yloxyphenyl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to have anticancer, anti-inflammatory, and antiviral properties. In material science, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been used as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 1-(3-Quinazolin-4-yloxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In anticancer research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. In anti-inflammatory research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a crucial role in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In anticancer research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to induce apoptosis in cancer cells by activating specific signaling pathways. In anti-inflammatory research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to inhibit the production of inflammatory mediators by modulating the activity of immune cells.
実験室実験の利点と制限
1-(3-Quinazolin-4-yloxyphenyl)ethanone has several advantages and limitations for lab experiments. One of the advantages is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage and handling. However, 1-(3-Quinazolin-4-yloxyphenyl)ethanone also has some limitations, including its low solubility in water, which can limit its use in aqueous solutions, and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for 1-(3-Quinazolin-4-yloxyphenyl)ethanone research. One direction is the development of novel 1-(3-Quinazolin-4-yloxyphenyl)ethanone derivatives with enhanced properties and applications. Another direction is the investigation of the molecular mechanisms underlying the anticancer, anti-inflammatory, and antiviral properties of 1-(3-Quinazolin-4-yloxyphenyl)ethanone. Additionally, the use of 1-(3-Quinazolin-4-yloxyphenyl)ethanone in combination with other drugs or therapies for the treatment of various diseases is another promising direction for future research.
Conclusion
In conclusion, 1-(3-Quinazolin-4-yloxyphenyl)ethanone is a chemical compound with various potential applications in different fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and applications of 1-(3-Quinazolin-4-yloxyphenyl)ethanone and to develop novel 1-(3-Quinazolin-4-yloxyphenyl)ethanone derivatives with enhanced properties.
合成法
1-(3-Quinazolin-4-yloxyphenyl)ethanone has been synthesized using different methods, including the reaction of 3-amino-4-methoxyphenol with ethyl 2-bromoacetate and subsequent treatment with hydrazine hydrate, and the reaction of 3-amino-4-methoxyphenol with ethyl 2-chloroacetate and subsequent treatment with sodium azide. The yield and purity of 1-(3-Quinazolin-4-yloxyphenyl)ethanone depend on the synthesis method used.
特性
IUPAC Name |
1-(3-quinazolin-4-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)12-5-4-6-13(9-12)20-16-14-7-2-3-8-15(14)17-10-18-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDKAUMIRIHZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Quinazolin-4-yloxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)
![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
